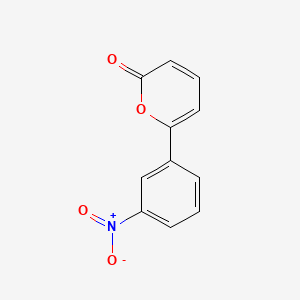
6-(3-nitrophenyl)-2H-pyran-2-one
Overview
Description
The compound “6-(3-nitrophenyl)-2H-pyran-2-one” is a complex organic molecule. It likely contains a pyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom. Attached to this ring is a 3-nitrophenyl group, which is a phenyl group (a ring of six carbon atoms, essentially a benzene ring) with a nitro group (-NO2) attached to the third carbon .
Synthesis Analysis
While the specific synthesis pathway for “6-(3-nitrophenyl)-2H-pyran-2-one” isn’t available, nitrophenols, which are part of the compound, can be synthesized by nitration of phenols . Pyrans can be synthesized through various methods, including condensation reactions of aldehydes and ketones .Molecular Structure Analysis
The molecular structure of “6-(3-nitrophenyl)-2H-pyran-2-one” would likely show a pyran ring attached to a 3-nitrophenyl group. The exact structure would depend on the specific locations of these groups and any other substituents .Chemical Reactions Analysis
Nitrophenols, like the 3-nitrophenyl group in this compound, are known to participate in various chemical reactions. They are more acidic than phenols and can undergo reactions typical of aromatic nitro compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-nitrophenyl)-2H-pyran-2-one” would depend on its specific structure. Nitrophenols are typically yellow solids and are more acidic than phenols . Pyrans are typically colorless, although substituents can change this .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(3-nitrophenyl)pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11-6-2-5-10(16-11)8-3-1-4-9(7-8)12(14)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGUVVZWLLPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(m-Nitrophenyl)-2-pyrone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



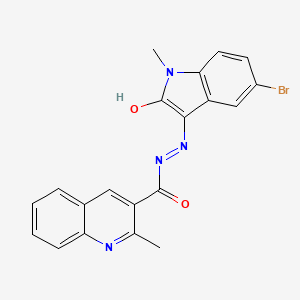
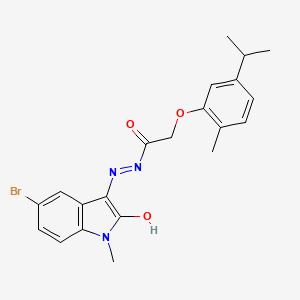
![ethyl (2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3744276.png)


![5,5'-[1,2-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B3744303.png)
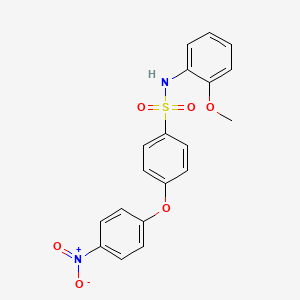
![4-({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3744315.png)
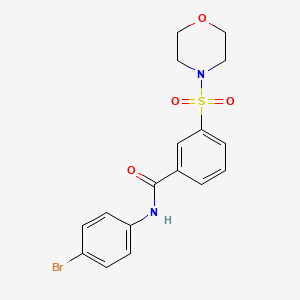
![{4-[(2,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B3744330.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzamide](/img/structure/B3744335.png)

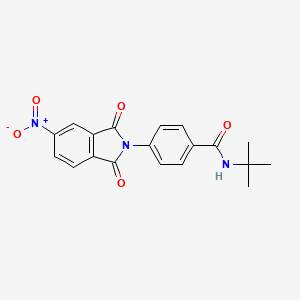
![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B3744350.png)